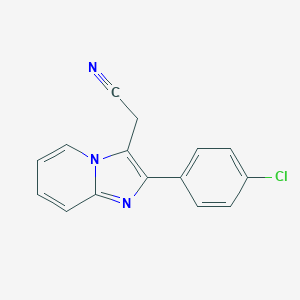

Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)-

Description

Imidazo[1,2-a]pyridine derivatives are a class of nitrogen-containing heterocycles renowned for their broad pharmacological activities, including antiviral, gastric antisecretory, and local anesthetic properties . The compound imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- (CAS: 82626-72-0) features a p-chlorophenyl group at position 2 and an acetonitrile substituent at position 3 of the imidazo[1,2-a]pyridine scaffold. Its molecular formula is C₁₅H₉Cl₂N₃, with a molecular weight of 302.16 g/mol .

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-12-6-4-11(5-7-12)15-13(8-9-17)19-10-2-1-3-14(19)18-15/h1-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAJGWYHQNFYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)CC#N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170309 | |

| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17744-99-9 | |

| Record name | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17744-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017744999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Key Parameters of Preparation Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Ultrasound-assisted cyclization | 75–92 | 30–45 min | Rapid, solvent-friendly, high functional tolerance | Requires specialized equipment |

| Aza-Friedel–Crafts alkylation | 50–65 | 6–8 h | Broad substrate scope, modular synthesis | Multistep, moderate yields |

| Quaternization-cyanation | 5.1–15 | 1.5–2 h | Straightforward reagent availability | Low yields, intermediate instability |

Mechanistic Insights and Optimization Strategies

Sonochemical Acceleration

Ultrasound irradiation enhances reaction rates by generating cavitation bubbles, which increase local temperatures and pressures. This effect is critical in the cyclization step, where PEG-400 stabilizes intermediates through hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and nucleophiles in the presence of appropriate catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or other substituents.

Scientific Research Applications

Medicinal Chemistry Applications

1. Pharmacological Properties

Research indicates that imidazo(1,2-a)pyridine derivatives exhibit a range of pharmacological activities, including:

- Anxiolytic Effects : Studies have shown that compounds in this class can reduce anxiety levels in animal models. For instance, certain derivatives have been tested for their ability to induce sleep and reduce wakefulness, suggesting potential use in treating anxiety disorders .

- Anticonvulsant Activity : The compound has demonstrated effectiveness in reducing seizure activity in various models, indicating its potential as an anticonvulsant agent .

- Neuroprotective Effects : Some studies suggest that these compounds may protect against neurodegenerative conditions by mitigating oxidative stress and inflammation in neural tissues .

2. Synthesis of Derivatives

Imidazo(1,2-a)pyridine derivatives are synthesized through various methods, often involving the introduction of different substituents to enhance their pharmacological profiles. The synthesis of 6-chloro-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine-3-acetonitrile has been noted as a critical step in developing novel therapeutic agents .

Material Science Applications

1. Organic Electronics

The unique electronic properties of imidazo(1,2-a)pyridine compounds make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be exploited in:

- Organic Light Emitting Diodes (OLEDs) : These compounds can be incorporated into OLEDs due to their favorable charge transport properties .

- Organic Photovoltaics (OPVs) : Their light absorption characteristics can also be utilized in the development of more efficient solar cells.

Case Study 1: Anxiolytic Properties

A study published in a pharmacological journal examined the anxiolytic effects of 6-chloro-2-(4-chlorophenyl)-imidazo[1,2-a]pyridine-3-acetonitrile. The compound was administered to rats at varying doses (0.1 to 10 mg/kg) and showed significant reductions in anxiety-like behavior compared to control groups. The results indicated a dose-dependent relationship with efficacy peaking at lower doses .

Case Study 2: Neuroprotective Mechanisms

Another research effort focused on the neuroprotective capabilities of imidazo(1,2-a)pyridine derivatives against oxidative stress-induced neuronal damage. In vitro studies demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) levels in cultured neurons exposed to stressors, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. For example, in the context of its antibacterial activity, the compound may inhibit key enzymes or proteins involved in bacterial cell wall synthesis or DNA replication . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparative Insights

In contrast, the methyl groups in 64270-32-2 may reduce steric hindrance, favoring binding to ion channels linked to anesthetic activity . The phenol group in the compound from enables hydrogen bonding, which is critical for targeting proton pumps in gastric cells .

Impact of Halogenation: The p-chlorophenyl moiety is a common feature across all compounds, enhancing lipophilicity and metabolic stability. The 6-chloro derivative (CAS: 82626-72-0) exhibits dual chlorination, which may amplify its antiviral potency compared to the mono-chlorinated target compound .

Solubility and Formulation :

- The hydrochloride salt in 64270-32-2 improves aqueous solubility, making it more suitable for injectable formulations, whereas the acetonitrile-containing derivatives (target and 82626-72-0) likely require organic solvents for delivery .

Synthetic Pathways :

- Radi et al. (2015) and Elaatiaoui et al. (2014) developed methods for synthesizing imidazo[1,2-a]pyridines via cyclocondensation and microwave-assisted reactions, respectively . These approaches highlight the versatility in introducing diverse substituents at positions 2, 3, and 6.

Biological Activity

Imidazo(1,2-a)pyridine derivatives, including Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

Imidazo(1,2-a)pyridine-3-acetonitrile, 2-(p-chlorophenyl)- is characterized by its imidazo-pyridine scaffold, which is known for its pharmacological versatility. The molecular formula is , with a molecular weight of approximately 207.64 g/mol. The presence of the p-chlorophenyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Imidazo(1,2-a)pyridine derivatives. For instance, a study demonstrated that compounds from this class exhibited significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12b | Hep-2 | 11 |

| 12b | HepG2 | 13 |

| 12b | MCF-7 | 11 |

| 12b | A375 | 11 |

| 12b | Vero | 91 |

These values suggest that the compound's structure is critical for its activity, with the imidazo[1,2-a]pyridine core being essential for anticancer efficacy .

Antimicrobial Activity

Imidazo(1,2-a)pyridine derivatives have also shown promising antimicrobial properties. A study investigating various analogs reported minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from to µM. These compounds were identified as potential lead molecules for tuberculosis treatment due to their selective potency against drug-resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. For example:

- Electron-donating groups at specific positions enhance anticancer activity.

- The presence of halogens (e.g., chlorine) in the aromatic ring can increase lipophilicity and cellular uptake.

These findings align with the broader understanding of how substituents affect the pharmacological profiles of heterocyclic compounds .

Case Study: Anticancer Efficacy

In a comparative study of various imidazo[1,2-a]pyridine derivatives, compound 12b was highlighted for its superior anticancer activity across multiple cell lines. The study indicated that the introduction of a tertiary butylamine group at the second position significantly enhanced activity compared to other analogs lacking this substitution.

Case Study: Antitubercular Activity

Another investigation focused on the antitubercular properties of imidazo[1,2-a]pyridine derivatives revealed that certain modifications led to enhanced efficacy against M. tuberculosis. Compounds with specific substitutions exhibited lower MIC values and improved selectivity indices compared to standard treatments .

Q & A

Q. What are the standard synthetic routes for preparing Imidazo(1,2-a)pyridine-3-acetonitrile derivatives, and how are they characterized?

The synthesis typically involves multicomponent reactions or Friedel-Crafts acylation. For example, 2-(4-(imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile was synthesized via a condensation reaction, isolated as a brown solid (72.4% yield), and characterized using ¹H NMR (δ 8.31–3.84 ppm), ¹³C NMR (δ 146.27–23.46 ppm), and ESI-MS ([M + H]⁺ at m/z 234) . Key steps include optimizing reaction conditions (e.g., solvent, catalyst) to avoid heterogeneous mixtures .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.49–8.31 ppm, nitrile carbon at δ 117.57 ppm) .

- ESI-MS : Confirms molecular weight via [M + H]⁺ peaks .

- X-ray crystallography : Resolves hydrogen-bonding networks and π-π interactions in derivatives (e.g., CCDC 1426925) .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

These compounds exhibit antimicrobial, antiviral, and anticancer properties. For example, derivatives inhibit enzymes involved in DNA replication or protein synthesis . Biological assays should include dose-response curves and IC₅₀ measurements against target cell lines.

Advanced Research Questions

Q. How can C-3 Friedel-Crafts acylation be optimized for functionalizing imidazo[1,2-a]pyridines?

Optimization requires:

- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the C-3 position .

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) improve reaction homogeneity .

- Concentration control : A 0.33 M acetic anhydride solution achieved complete conversion in model studies .

- Monitoring : Use TLC or HPLC to track reaction progress and minimize by-products .

Q. How should researchers address contradictions in synthetic yields across studies?

Discrepancies often arise from:

- Substrate electronic effects : Electron-withdrawing groups (e.g., -Cl) may reduce reactivity at C-3 .

- Catalyst loading : Excess Lewis acid can promote side reactions .

- Purification methods : Column chromatography vs. recrystallization impacts reported yields . Validate protocols with control experiments and replicate literature conditions.

Q. What computational methods support the design of imidazo[1,2-a]pyridine derivatives?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity .

- Docking simulations : Model interactions with biological targets (e.g., kinase active sites) to prioritize derivatives for synthesis .

- QSAR models : Correlate substituent effects (e.g., -CN, -Cl) with biological activity .

Q. How can by-products from multicomponent reactions be minimized?

- Temperature control : Lower temperatures (e.g., 60°C) reduce decomposition .

- Catalyst tuning : Iodine (I₂) in catalytic amounts improves regioselectivity in one-pot syntheses .

- Workflow automation : Continuous flow reactors enhance reproducibility and scalability .

Data Contradiction Analysis

Q. Why do NMR spectra of similar derivatives show variability in chemical shifts?

Variations arise from:

Q. How do reaction yields differ between small-scale and industrial protocols?

Small-scale syntheses (e.g., 143 mg in ) often report higher yields due to precise control, while industrial methods prioritize scalability over purity. For example, automated platforms reduce human error but may introduce mixing inefficiencies .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.